molecular formula C26H34O3 B10865255 3-Oxoandrostan-17-yl benzoate

3-Oxoandrostan-17-yl benzoate

Cat. No.: B10865255
M. Wt: 394.5 g/mol
InChI Key: ZGDZDAPCWHIIKB-UHFFFAOYSA-N
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Description

10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL BENZOATE is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a cyclopenta[a]phenanthrene core, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL BENZOATE involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:

    Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of a suitable precursor molecule under acidic or basic conditions.

    Introduction of the oxo group: The oxo group at the 3-position is introduced through an oxidation reaction using reagents such as chromium trioxide or potassium permanganate.

    Benzoate ester formation: The final step involves the esterification of the hydroxyl group at the 17-position with benzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different ester groups. Common reagents include alcohols and acids under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s structure is similar to that of many biologically active molecules, making it useful in the study of biochemical pathways and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of various materials and chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL BENZOATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context, but common targets include steroid receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL BENZOATE can be compared with similar compounds such as:

    10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL ACETATE: This compound has an acetate ester instead of a benzoate ester, which may affect its reactivity and biological activity.

    7-KETO-URSODEOXYCHOLIC ACID: This compound has a similar cyclopenta[a]phenanthrene core but with different functional groups, leading to different chemical and biological properties.

    12-KETO-URSODEOXYCHOLIC ACID:

Properties

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18,20-23H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDZDAPCWHIIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859577
Record name 3-Oxoandrostan-17-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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